![molecular formula C20H24N4 B6004388 7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
Optical Applications
Pyrazolo[1,5-a]pyrimidines (PPs) serve as an intriguing scaffold for optical applications due to their proven synthetic versatility . Here’s why they stand out:
- Solid-State Emission : Bulky substituents at the same position result in solid-state high emitters .
Structure and Planarity: The theoretical and crystallographic studies reveal that PPs possess a rigid and highly planar nucleus, which is vital for optoelectronic applications. This structural feature contributes to their excellent photophysical properties .
Tunable Fluorescence: By modifying substituents on the periphery of PPs, we can tune their photophysical properties. For instance:
Cost-Effective Synthesis: Most raw materials required for producing pyrazolo[1,5-a]pyrimidines are non-expensive and commercially available. These include amino pyrazoles, aldehydes, acetophenones, dimethylformamide-dimethyl acetal (DMF-DMA), β-dicarbonyl compounds, and β-ketonitriles .
Antitumor Activity: Researchers have explored PPs as potential antitumor agents. Their unique structure and synthetic versatility make them promising candidates for drug development .
Future Prospects
As we continue to seek better fluorophores, pyrazolo[1,5-a]pyrimidines offer exciting possibilities. Their combination of excellent photophysical performance, cost-effective synthesis, and structural rigidity positions them as valuable alternatives for optical applications in the coming decades .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against different targets . For instance, some pyrazolo[1,5-a]pyrimidines have shown promising activity as inhibitors of PI3Kδ, a lipid kinase involved in vital cellular processes .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of PI3Kδ, thereby disrupting cellular signaling processes .
Biochemical Pathways
Pyrimidine and its derivatives are known to play vital roles in various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
The synthesis of similar pyrazolo[1,5-a]pyrimidines has been studied .
Result of Action
Pyrimidine and its derivatives have been associated with anticancer activity .
Action Environment
The stability and properties of similar pyrazolo[1,5-a]pyrimidines have been studied .
properties
IUPAC Name |
7-(azepan-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-14-18(23-12-8-3-4-9-13-23)24-20(21-15)16(2)19(22-24)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZESMDOWMDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
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